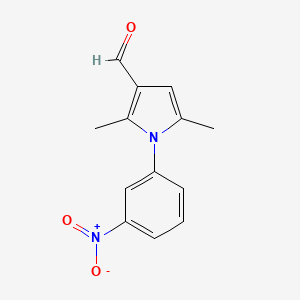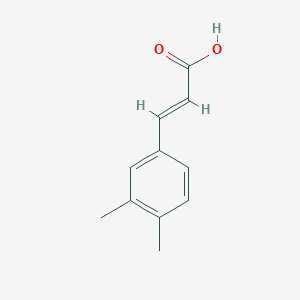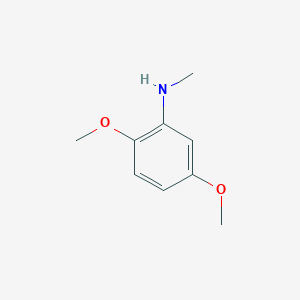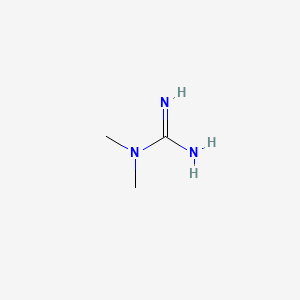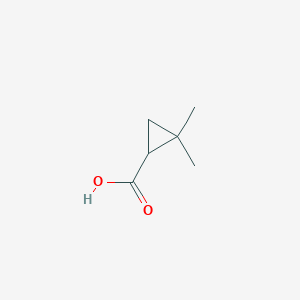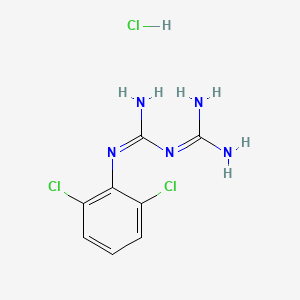
1-(2,6-Dichlorophenyl)biguanide hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)biguanide hydrochloride is represented by the formula Cl2C6H3NHC(NH)NHC(NH)NH2 · HCl . The molecular weight of the compound is 282.6 g/mol . The compound’s InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound has been shown to inhibit the activity of the enzyme glycogen phosphorylase. This enzyme plays a crucial role in glycogenolysis, the breakdown of glycogen into glucose for energy production.Physical And Chemical Properties Analysis
The compound has a melting point of 228-231°C . The molecular weight of the compound is 282.6 g/mol . It has 4 hydrogen bond donors and 1 hydrogen bond acceptor .Applications De Recherche Scientifique
Therapeutic Applications
Biguanides, including compounds like 1-(2,6-Dichlorophenyl)biguanide hydrochloride, demonstrate a wide range of therapeutic properties. They are used in treatments for various diseases due to their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV activities. The biguanide group's significance in medicinal chemistry is profound, contributing to accelerated efforts in understanding drug action mechanisms associated with these compounds (Kathuria et al., 2021).
Antiseptic and Disinfectant Properties
Biguanide derivatives, like 1-(2,6-Dichlorophenyl)biguanide hydrochloride, are noted for their effectiveness against microbial infections. These compounds are used in various personal care products, such as eye drops, lotions, and creams, demonstrating significant antimicrobial action. The unique properties of these cationic disinfectants are leveraged in a range of applications, including ophthalmic solutions (Abad-Villar et al., 2006).
Sorption and Binding Mechanisms
Studies on chlorhexidine, a compound related to 1-(2,6-Dichlorophenyl)biguanide hydrochloride, reveal insights into its adsorption mechanism on cellulose. The sorption is attributed to electrostatic and hydrogen bonding forces, providing a deeper understanding of biguanide derivatives' interaction with various substrates. These findings have practical implications in developing materials with antimicrobial properties (Blackburn et al., 2007).
Analytical Procedures
Biguanides are classified into several types, including antidiabetic, antimalarial, and antimicrobial drugs. High-Performance Liquid Chromatography (HPLC) methods are employed for determining biguanides and related compounds in biological and environmental samples, indicating the importance of these compounds in various scientific and medicinal contexts (Ali et al., 2015).
Synthesis and Structural Characterization
The synthesis and characterization of biguanide derivatives, including 1-(2,6-Dichlorophenyl)biguanide hydrochloride, are crucial for their application in medical and scientific research. The synthesized compounds are often characterized using spectroscopic methods and X-ray crystallography, providing essential data for understanding their structural and functional properties (Lebel et al., 2005).
Epigenetic Properties
Polyhexamethylene biguanide hydrochloride (PHMB), a related biguanide derivative, does not exhibit significant epigenetic properties, such as non-genotoxic modifications of DNA bases or DNA methylation. This insight is crucial for understanding the safety and biological impact of biguanide derivatives in therapeutic applications (Creppy et al., 2014).
Environmental Impact and Safety
The safety and efficacy of biguanide derivatives, including those similar to 1-(2,6-Dichlorophenyl)biguanide hydrochloride, are crucial for their use in environmental and personal care applications. Studies discuss the antimicrobial effect and clinical safety when used on skin, wounds, and mucosa, highlighting the need for well-designed clinical studies to provide comprehensive recommendations (Fjeld & Lingaas, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRVKJZVIPUVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584147 | |
| Record name | N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)biguanide hydrochloride | |
CAS RN |
42823-15-4 | |
| Record name | N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



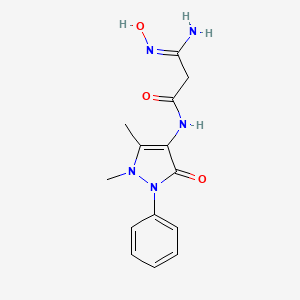


![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
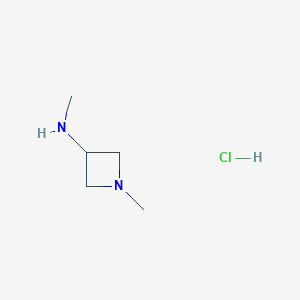
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)
